Diethyl [4-(benzyloxy)phenyl]phosphonate
CAS No.: 157187-13-8
Cat. No.: VC18347518
Molecular Formula: C17H21O4P
Molecular Weight: 320.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157187-13-8 |
|---|---|
| Molecular Formula | C17H21O4P |
| Molecular Weight | 320.32 g/mol |
| IUPAC Name | 1-diethoxyphosphoryl-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C17H21O4P/c1-3-20-22(18,21-4-2)17-12-10-16(11-13-17)19-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
| Standard InChI Key | MJFPHJVVKHOKLX-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)OCC2=CC=CC=C2)OCC |
Introduction
Key Findings
Diethyl [4-(benzyloxy)phenyl]phosphonate is an organophosphorus compound characterized by a phenyl ring substituted with a benzyloxy group at the para position and a diethyl phosphonate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules through reactions such as the Wittig rearrangement . Recent studies highlight its potential antimicrobial activity against Escherichia coli strains, with mechanisms involving oxidative DNA damage and metabolic disruption . The compound’s synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, optimized for high yields under controlled conditions .
Structural and Chemical Properties
Molecular Architecture
Diethyl [4-(benzyloxy)phenyl]phosphonate (CHOP) features a phenyl ring with two key substituents:
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Benzyloxy group (-OCHCH): Provides steric bulk and influences electronic properties through resonance effects.
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Diethyl phosphonate (-P(O)(OCHCH)): Enhances solubility in polar solvents and participates in nucleophilic reactions .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.32 g/mol |
| Boiling Point | ~363°C (estimated) |
| Density | 1.1–1.2 g/cm³ |
| Solubility | Miscible in THF, DCM, DMF |
Spectroscopic Data:
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H NMR (CDCl): δ 7.43–7.31 (m, 7H, ArH), 6.85 (d, Hz, 2H, ArH), 5.03 (s, 2H, OCH), 4.10–4.00 (m, 4H, OCHCH), 1.30 (t, Hz, 6H, CH) .
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P NMR: δ 18.2 ppm, indicative of the phosphonate group’s electronic environment .
Synthesis Methods
Palladium-Catalyzed Cross-Coupling
A modified procedure involves reacting 1-(benzyloxy)-4-bromobenzene with diethyl phosphite in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaH). This method achieves yields up to 87% under anhydrous conditions .
Reaction Scheme:
Industrial-Scale Production
Automated continuous-flow systems enhance reproducibility, with in-line purification reducing side products like hydrolyzed phosphonate derivatives .
Chemical Reactions and Applications
Wittig Rearrangement
The phosphonate group enables participation in Wittig-type reactions, forming carbon-carbon double bonds. For example, treatment with strong bases (e.g., LDA) generates ylides that react with aldehydes to yield alkenes .
Antimicrobial Activity
Diethyl [4-(benzyloxy)phenyl]phosphonate exhibits minimal inhibitory concentrations (MIC) of 8–32 µg/mL against E. coli strains, disrupting bacterial DNA via oxidative stress (Figure 1) .
Table 1: Antimicrobial Activity Against E. coli
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| K12 (wild-type) | 16 | DNA strand breakage |
| R2 (LPS-deficient) | 8 | Membrane permeability alteration |
Comparison with Analogous Compounds
Diethyl (4-Methoxybenzyl)phosphonate
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Structure: Methoxy (-OCH) instead of benzyloxy.
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Reactivity: Less steric hindrance accelerates nucleophilic substitution but reduces thermal stability .
Diethyl 4-Vinylbenzylphosphonate
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Applications: Used in polymer chemistry for cross-linking; the vinyl group enables radical polymerization .
Table 2: Property Comparison
| Compound | Boiling Point (°C) | LogP |
|---|---|---|
| Diethyl [4-(benzyloxy)phenyl]phosphonate | 363 | 3.2 |
| Diethyl (4-methoxybenzyl)phosphonate | 364 | 2.8 |
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